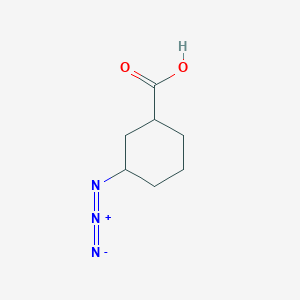
3-Azidocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azidocyclohexane-1-carboxylic acid: is an organic compound characterized by the presence of an azide group (-N₃) attached to the cyclohexane ring and a carboxylic acid group (-COOH) at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocyclohexane-1-carboxylic acid typically involves the following steps:
Formation of Cyclohexane-1-carboxylic acid: This can be achieved through the oxidation of cyclohexane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Introduction of the Azide Group: The carboxylic acid group is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂). The acyl chloride is then reacted with sodium azide (NaN₃) to introduce the azide group, forming this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted cyclohexane derivatives.
Reduction: 3-Aminocyclohexane-1-carboxylic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
Biology and Medicine: The compound is explored for its potential in drug discovery and development, especially in the synthesis of bioactive molecules and as a precursor for the synthesis of triazole-based pharmaceuticals.
Industry: In the industrial sector, 3-Azidocyclohexane-1-carboxylic acid can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-Azidocyclohexane-1-carboxylic acid primarily involves its reactivity due to the presence of the azide group. The azide group can participate in various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Cyclohexane-1-carboxylic acid: Lacks the azide group, making it less reactive in certain types of chemical reactions.
3-Aminocyclohexane-1-carboxylic acid: Formed by the reduction of the azide group, it has different reactivity and applications compared to the azide derivative.
Cyclohexane-1,3-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness: 3-Azidocyclohexane-1-carboxylic acid is unique due to the presence of the azide group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-azidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h5-6H,1-4H2,(H,11,12) |
Clé InChI |
DFFGFVLWRXEXJU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)N=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


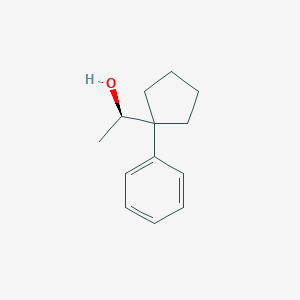


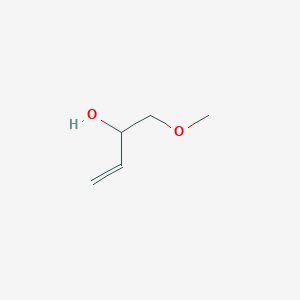
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
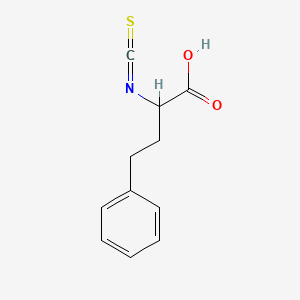

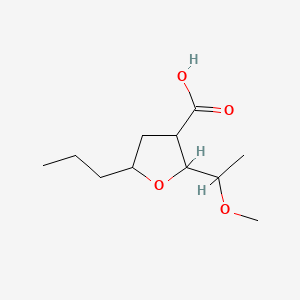
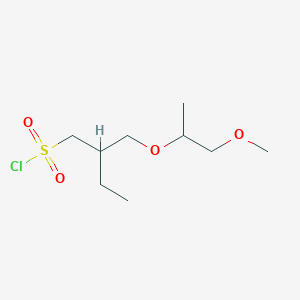
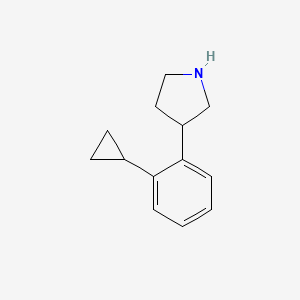
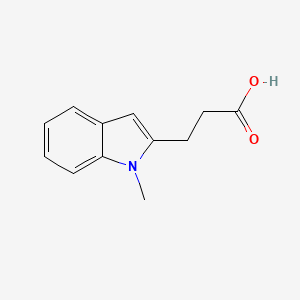
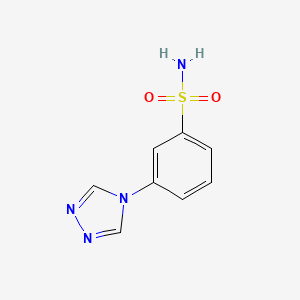
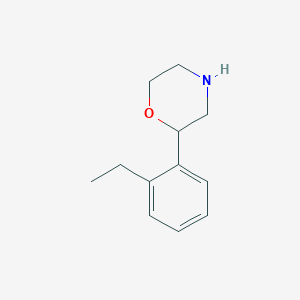
![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)
